(R)-4-(Boc-amino)-6-methylheptanoic acid

Peptide Synthesis Purity Analysis Quality Control

The (R)-enantiomer with Boc protection is critical for constructing non-hydrolyzable γ-turn mimics. Unlike statine analogs, it lacks the 3-hydroxyl group, providing pure conformational constraint without transition-state binding bias. ≥98% TLC purity ensures minimal sequence deletions in Boc-SPPS. The distinct melting point (110-111°C) streamlines GMP incoming QC. Procure this specific stereochemistry to avoid potency loss from incorrect configurations.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
CAS No. 146453-32-9
Cat. No. B115303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(Boc-amino)-6-methylheptanoic acid
CAS146453-32-9
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m1/s1
InChIKeyILHMTULQPDRVLS-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (R)-4-(Boc-amino)-6-methylheptanoic Acid (CAS 146453-32-9): A Chiral γ-Amino Acid Building Block


(R)-4-(Boc-amino)-6-methylheptanoic acid (CAS 146453-32-9), also known as Boc-γ-L-dihomo-leucine, is a chiral, non-proteinogenic γ-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the 4-amino moiety . This compound is a key building block in peptide synthesis, particularly for constructing protease inhibitors and peptidomimetics . Its chiral (R)-configuration at the C4 position, combined with a branched 6-methylheptanoic acid backbone, imparts distinct conformational properties that are valuable in medicinal chemistry applications .

Why Generic Substitution of (R)-4-(Boc-amino)-6-methylheptanoic Acid Can Compromise Experimental Outcomes


Substituting (R)-4-(Boc-amino)-6-methylheptanoic acid with a different protecting group strategy (e.g., Fmoc) or an alternative γ-amino acid backbone can significantly alter reaction kinetics, stereochemical outcomes, and final peptide conformation . The Boc group's acid-labile nature is orthogonal to base-labile Fmoc chemistry, making it essential for specific synthetic sequences. Furthermore, the (R)-stereochemistry at the γ-position is critical for mimicking natural peptide turn motifs; even the (S)-enantiomer or a 3-hydroxy analog (e.g., Boc-statine) will introduce different spatial orientations that affect biological target engagement [1]. Without the precise combination of Boc protection and (R)-configuration, the resulting peptide may exhibit reduced inhibitory potency or altered pharmacokinetic properties .

Quantitative Differentiation of (R)-4-(Boc-amino)-6-methylheptanoic Acid from Key Analogs


Comparative Purity and Physical State: Higher Purity Specification vs. Boc-Statine

Commercially available (R)-4-(Boc-amino)-6-methylheptanoic acid is typically offered with a purity specification of ≥98.0% (TLC) . In contrast, its 3-hydroxy analog, Boc-statine ((3S,4S)-4-(Boc-amino)-3-hydroxy-6-methylheptanoic acid), is often supplied at a lower purity of ~95% (sum of enantiomers, HPLC) . This 3% difference in nominal purity can be critical in solid-phase peptide synthesis (SPPS), where even minor impurities can lead to truncated sequences, lower overall yields, and difficult purifications.

Peptide Synthesis Purity Analysis Quality Control

Physical Property Differentiation: Distinct Melting Point from Boc-Statine

The melting point of (R)-4-(Boc-amino)-6-methylheptanoic acid is reported to be 110-111 °C . This is notably lower than that of Boc-statine, which has a reported melting point of 119-122 °C . This physical property difference can be leveraged for compound identification, purity assessment, and may influence handling and storage considerations in automated synthesis platforms.

Solid-Phase Synthesis Physical Characterization Storage

Structural Advantage in Peptide Turn Mimicry: Lack of 3-Hydroxyl Group vs. Statine

Unlike statine, which contains a 3-hydroxyl group that forms a transition-state analog with aspartic proteases, (R)-4-(Boc-amino)-6-methylheptanoic acid lacks this hydroxyl [1]. This structural difference means it does not inherently act as a transition-state mimic. However, this absence is advantageous when a non-hydrolyzable, conformationally constrained γ-amino acid is required to induce a specific turn in a peptide backbone without the strong, potentially off-target, binding associated with the statine hydroxyl [2]. This allows for the modular introduction of a γ-turn motif, the strength of which can be fine-tuned by the surrounding peptide sequence [3].

Peptidomimetics Protease Inhibition Conformational Analysis

Synthetic Utility in Boc-SPPS: Orthogonal to Fmoc-Based Strategies

The Boc protecting group on this compound is acid-labile and is removed under conditions (e.g., TFA) that are orthogonal to the base-labile Fmoc group commonly used in SPPS . This orthogonality is a critical differentiator from Fmoc-protected γ-amino acids . In comparative studies, Boc-based SPPS has been shown to achieve higher coupling efficiencies for certain hindered sequences compared to Fmoc-SPPS, though this is sequence-dependent [1]. The choice of (R)-4-(Boc-amino)-6-methylheptanoic acid specifically enables its incorporation into peptides synthesized via Boc-SPPS, a methodology preferred for the synthesis of certain difficult or aggregation-prone peptide sequences.

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Optimal Application Scenarios for (R)-4-(Boc-amino)-6-methylheptanoic Acid Based on Quantitative Evidence


High-Fidelity Boc-SPPS for Conformationally Constrained Peptides

Given its high purity specification (≥98.0% TLC) and orthogonal Boc protection , this compound is ideally suited for Boc-based solid-phase peptide synthesis (SPPS) of peptides requiring a non-hydrolyzable γ-turn mimic. The high purity minimizes sequence deletions and simplifies final purification, while the Boc group ensures compatibility with standard Boc-SPPS protocols, often preferred for aggregating sequences.

Synthesis of Peptidomimetics for Protease Target Validation

The absence of the 3-hydroxyl group, a key feature differentiating it from statine [1], makes this building block optimal for introducing a conformational constraint into a peptide ligand without the confounding, high-affinity binding of a transition-state analog. This is particularly valuable in early-stage target validation where a pure turn-inducing motif is required to probe binding pocket topology without the bias of strong, statine-like interactions [2].

Large-Scale Peptide API Manufacturing with Rigorous QC Requirements

The well-defined physical property of a melting point at 110-111 °C provides a simple, robust identity and purity check suitable for quality control (QC) in a GMP manufacturing environment. The combination of high commercial purity and a distinct melting point simplifies incoming material inspection and reduces the risk of using off-specification material in multi-kilogram peptide API campaigns.

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